molecular formula C18H35ClO2 B1489633 Chloromethyl heptadecanoate CAS No. 77878-00-3

Chloromethyl heptadecanoate

Cat. No.: B1489633
CAS No.: 77878-00-3
M. Wt: 318.9 g/mol
InChI Key: CUBONNSOIANMHY-UHFFFAOYSA-N
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Description

Chloromethyl heptadecanoate is an organic compound with the molecular formula C18H35ClO2 . It is a chlorinated fatty acid ester, which means it is derived from heptadecanoic acid (a long-chain fatty acid) and contains a chlorine atom in its structure. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl heptadecanoate can be synthesized through the esterification reaction of heptadecanoic acid with chloromethyl alcohol (chloromethyl methanol) in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions using continuous reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Chloromethyl heptadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.

  • Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of chloromethyl heptadecanoic acid.

  • Reduction: Reduction reactions can produce heptadecanol or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various ester derivatives or amides.

Scientific Research Applications

Chloromethyl heptadecanoate is used in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is used in the study of lipid metabolism and the role of fatty acids in biological systems.

  • Medicine: this compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

  • Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which chloromethyl heptadecanoate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in lipid metabolism, thereby affecting cellular processes.

Comparison with Similar Compounds

  • Chloromethyl hexadecanoate

  • Chloromethyl octadecanoate

  • Chloromethyl nonadecanoate

Properties

IUPAC Name

chloromethyl heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17-19/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBONNSOIANMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chloromethyl heptadecanoate
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Chloromethyl heptadecanoate
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Chloromethyl heptadecanoate

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